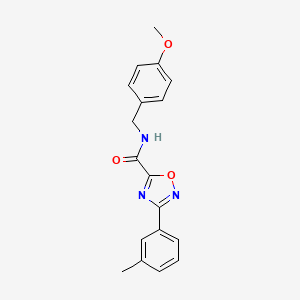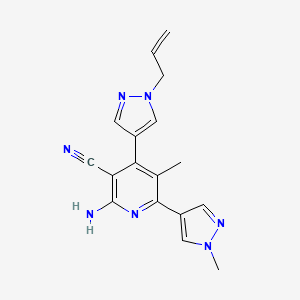
N-(4-methoxybenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MOB-5 and is a member of the oxadiazole family of compounds.
Wissenschaftliche Forschungsanwendungen
MOB-5 has been extensively studied for its potential applications in various fields. One of the primary applications of MOB-5 is in the field of organic electronics. This compound has been shown to have excellent electron transport properties, making it a promising candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
MOB-5 has also been studied for its potential use as a fluorophore in biological imaging. This compound has a unique fluorescence spectrum, making it an attractive candidate for use in fluorescence microscopy. Additionally, MOB-5 has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Wirkmechanismus
The mechanism of action of MOB-5 is not fully understood. However, it is believed that the compound interacts with specific proteins or enzymes in the body, leading to its biological effects. MOB-5 has been shown to inhibit the growth of certain bacterial strains, suggesting that it may interfere with bacterial metabolism or cell division.
Biochemical and Physiological Effects
MOB-5 has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial properties, MOB-5 has been shown to have anti-inflammatory effects. This compound has been shown to inhibit the production of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using MOB-5 in lab experiments is its ease of synthesis. MOB-5 can be synthesized in relatively large quantities, making it an attractive candidate for use in high-throughput screening assays. Additionally, MOB-5 has been shown to have low toxicity, making it a safe compound to work with in the laboratory.
However, one of the limitations of using MOB-5 in lab experiments is its limited solubility in aqueous solutions. This can make it challenging to work with in certain assays. Additionally, the mechanism of action of MOB-5 is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on MOB-5. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to elucidate the mechanism of action of MOB-5 and to identify specific protein targets.
Another potential direction for research could be to explore the use of MOB-5 in the development of new antibiotics. Given its antimicrobial properties, MOB-5 could be a promising candidate for use in the treatment of bacterial infections.
Finally, further studies could be conducted to explore the potential use of MOB-5 in organic electronics and biological imaging. By optimizing the properties of MOB-5, it may be possible to develop new and improved organic electronic devices and imaging agents.
Conclusion
In conclusion, MOB-5 is a promising compound with a range of potential applications in various fields. Its ease of synthesis, low toxicity, and unique properties make it an attractive candidate for use in lab experiments. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in the development of new antibiotics, organic electronic devices, and imaging agents.
Synthesemethoden
The synthesis of MOB-5 involves the reaction of 4-methoxybenzylamine, 3-methylbenzoic acid, and triphosgene in the presence of an organic solvent. This reaction leads to the formation of MOB-5, which is then purified through recrystallization. The synthesis method is relatively simple and has been optimized to produce high yields of pure MOB-5.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-4-3-5-14(10-12)16-20-18(24-21-16)17(22)19-11-13-6-8-15(23-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPHLRDJQOHPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5347186.png)
![2-{1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5347197.png)
![8-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5347207.png)
![1-[(4-propyl-5-pyrimidinyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5347215.png)
![(3R)-1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}pyrrolidin-3-ol](/img/structure/B5347217.png)
![3-{4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5347223.png)
![8-[3-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5347229.png)
![ethyl {2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5347237.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[6-(trifluoromethyl)-2-pyridinyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5347241.png)

![{3-[2-(4-chloro-2-fluorophenyl)-1H-imidazol-1-yl]phenyl}methanol](/img/structure/B5347270.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5347280.png)
![N-[(5-chloro-1-benzothien-3-yl)methyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5347295.png)